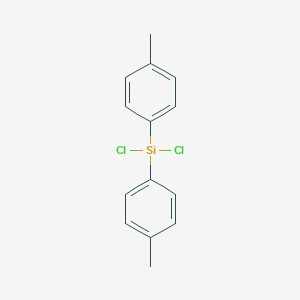

Dichloro-bis(4-methylphenyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro-bis(4-methylphenyl)silane, also known as DBMPS, is a silane compound that is widely used in the synthesis of various organic compounds, as well as in the development of new materials. It is a relatively simple molecule composed of two chlorine atoms, two methyl groups, and a phenyl group. DBMPS is a versatile compound that can be used in many different ways, such as in the synthesis of polymers, surfactants, and catalysts. The purpose of

Scientific Research Applications

Thermal Properties of Poly(Esters) Containing Silicon

Poly(esters) containing Si and Ge in the main chain derived from bis(4-chloroformyl-phenyl)-dimethyl-silane and related compounds were studied for their thermal properties. Poly(esters) with Si atoms in the main chain showed higher thermal decomposition temperatures and glass transition temperatures (Tg) compared to those with Ge atoms. This is attributed to the higher polarity of the Si-C bond compared to the Ge-C bond (Tagle et al., 2005).

Synthesis and Characterization of Poly(Esters) with Silicon

A study on the synthesis and characterization of poly(esters) containing two heteroatoms, Si or Ge, in the main chain derived from similar compounds, including bis(4-chloroformyl-phenyl)-dimethyl-silane, was conducted. The synthesis under phase transfer conditions showed low effectiveness for these types of polymers (Tagle et al., 2003).

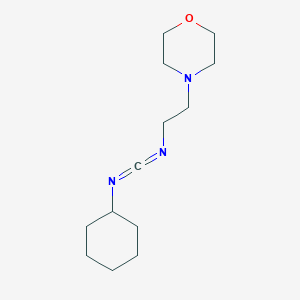

Novel Cyano Functionalized Silanes

A series of novel silicon-centered cyano functionalized silanes, including bis(4-cyanodiphenyl)dimethylsilane, were synthesized. These compounds showed high thermal stability and potential for diphenylamine (DPA) detection due to their strong fluorescent quenching response (Wang et al., 2014).

Bis(lithiomethyl)silanes as Building Blocks

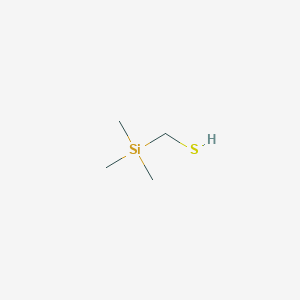

Bis(lithiomethyl)silanes, synthesized through the reductive cleavage of C–S bonds, were utilized as building blocks for the preparation of organosilanes and Si–H-functionalized organosilanes. These compounds, including derivatives of dichlorosilanes, showcased versatility in introducing different groups and forming various structural types (Strohmann et al., 1996).

Electrochemical Synthesis of Silanes

The electrochemical synthesis of bis(2-thienyl)silanes in the presence of dichlorosilanes demonstrated the versatility of the electrochemical method. This method was effective in selectively producing thienylchlorosilanes and other related compounds (Moreau et al., 1996).

Reactions of Subvalent Silicon Compounds

Subvalent compounds of silicon prepared from dichloro-bis(diethylamino)silane and related compounds reacted with alkylated aromatics, showing insertion into CH bonds. This study highlighted the reactivity of subvalent silicon compounds and their potential applications (Huppmann et al., 1994).

Lewis Acidity of Bis(perfluorocatecholato)silane

The Lewis acidity of bis(perfluorocatecholato)silane was investigated, revealing its potential in catalytic hydrosilylation and silylcyanation reactions with aldehydes. This study provided insights into the catalytic abilities of neutral silicon compounds (Liberman-Martin et al., 2015).

Properties

IUPAC Name |

dichloro-bis(4-methylphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAHXNQYHZPMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374456 |

Source

|

| Record name | Dichloro-bis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-38-5 |

Source

|

| Record name | Dichloro-bis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)